molecular formula C9H9N3O2 B1632896 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione CAS No. 858206-60-7

5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione

Cat. No.: B1632896
CAS No.: 858206-60-7
M. Wt: 191.19 g/mol
InChI Key: XJMXCMLOKKXNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44790. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-9(6-4-2-3-5-10-6)7(13)11-8(14)12-9/h2-5H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMXCMLOKKXNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243665
Record name 5-Methyl-5-(2-pyridinyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858206-60-7
Record name 5-Methyl-5-(2-pyridinyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858206-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-(2-pyridinyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascendant Therapeutic Potential of Pyridyl-Substituted Imidazolidine-2,4-diones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents. The strategic incorporation of a pyridyl moiety onto this privileged heterocycle has unlocked a new dimension of pharmacological potential, yielding compounds with significant and often enhanced biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of pyridyl-substituted imidazolidine-2,4-diones. We will delve into their promise as anticancer, anticonvulsant, antimicrobial, and antiviral agents, offering field-proven insights into their mechanisms of action and the experimental methodologies crucial for their evaluation. This document serves as a comprehensive resource for researchers and drug development professionals navigating the promising landscape of these potent chemical entities.

Introduction: The Strategic Fusion of Two Pharmacophores

The imidazolidine-2,4-dione ring is a five-membered cyclic ureide that has been a recurring motif in a multitude of clinically significant drugs.[1] Its structural rigidity, capacity for hydrogen bonding, and synthetic tractability make it an ideal scaffold for the development of novel therapeutics.[2][3] The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another fundamental building block in drug design, known for its ability to engage in various biological interactions and influence the physicochemical properties of a molecule.[4][5]

The conjugation of these two pharmacophores into pyridyl-substituted imidazolidine-2,4-diones has been a deliberate and fruitful strategy in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, participate in metal coordination, and modulate the overall electronic properties and solubility of the molecule, thereby enhancing its interaction with biological targets.[6][7] This strategic combination has led to the discovery of compounds with a broad spectrum of biological activities, which will be the central focus of this guide.

Synthetic Pathways to Pyridyl-Substituted Imidazolidine-2,4-diones

The synthesis of pyridyl-substituted imidazolidine-2,4-diones can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern on both the imidazolidine and pyridine rings. A common and versatile approach is the Bucherer-Bergs reaction, which allows for the one-pot synthesis of 5-substituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.

Experimental Protocol: Bucherer-Bergs Synthesis of 5-Pyridyl-Imidazolidine-2,4-diones

This protocol outlines a generalized procedure for the synthesis of 5-pyridyl-substituted imidazolidine-2,4-diones.

Materials:

  • Pyridyl aldehyde or ketone (e.g., 3-pyridinecarboxaldehyde)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyridyl aldehyde or ketone in ethanol.

  • Addition of Reagents: To this solution, add an aqueous solution of potassium cyanide and ammonium carbonate.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidification: Acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-pyridyl-imidazolidine-2,4-dione.

Causality: The Bucherer-Bergs reaction proceeds through the initial formation of an aminonitrile from the pyridyl carbonyl compound, ammonia (from ammonium carbonate), and cyanide. This intermediate then undergoes intramolecular cyclization and subsequent hydrolysis to form the stable imidazolidine-2,4-dione ring.

Another synthetic strategy involves the cyclization of α-amino acids or their derivatives.[8][9] For instance, a pyridyl-substituted α-amino acid can be reacted with an isocyanate to form an N-carbamoyl amino acid, which can then be cyclized under acidic or basic conditions to yield the corresponding hydantoin.

Synthesis_Workflow cluster_bucherer_bergs Bucherer-Bergs Reaction cluster_amino_acid Amino Acid Cyclization A Pyridyl Aldehyde/Ketone C Aminonitrile Intermediate A->C Reaction B KCN, (NH₄)₂CO₃ B->C D 5-Pyridyl-Imidazolidine-2,4-dione C->D Cyclization & Hydrolysis E Pyridyl α-Amino Acid G N-Carbamoyl Amino Acid E->G Reaction F Isocyanate F->G H Pyridyl-Imidazolidine-2,4-dione G->H Cyclization

Synthetic routes to pyridyl-substituted imidazolidine-2,4-diones.

Pharmacological Potential: A Spectrum of Biological Activities

The introduction of a pyridyl group can significantly enhance the therapeutic potential of the imidazolidine-2,4-dione scaffold, leading to compounds with potent and diverse biological activities.

Anticancer Activity

Several studies have highlighted the promising anticancer properties of pyridyl-substituted imidazolidine-2,4-diones.[2][6][10][11] The unique electronic contributions of the nitrogen atom in the pyridine ring can bolster the molecule's reactivity and its interaction with biological targets within cancer cells.[6]

Pyridinyl derivatives have demonstrated notable IC₅₀ values against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).[6] For instance, a pyridin-3-yl derivative showed IC₅₀ values of 8.61 µM, 19.25 µM, and 11.50 µM against MCF-7, HCT-116, and HePG-2 cell lines, respectively.[6] Similarly, a pyridin-4-yl analog exhibited IC₅₀ values of 13.11 µM, 25.96 µM, and 17.18 µM against the same cell lines.[6]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some are believed to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes like epidermal growth factor receptor (EGFR), a key player in many cancers.[2]

Anticancer_Mechanism Drug Pyridyl-Imidazolidine-2,4-dione EGFR EGFR Drug->EGFR Inhibition Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Signaling Proliferation Cancer Cell Proliferation Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Proposed mechanism of anticancer activity.
Anticonvulsant Activity

The imidazolidine-2,4-dione core is present in several established antiepileptic drugs, such as phenytoin. The incorporation of a pyridyl moiety has been explored to develop novel anticonvulsant agents with potentially improved efficacy and safety profiles.[9][12][13]

New imidazolidinedione derivatives have been synthesized and evaluated for their anticonvulsant activity in preclinical models like the pentylenetetrazole (PTZ)-induced seizure and maximal electroshock (MES) tests.[12] Some of these compounds have shown excellent activity, even surpassing that of reference drugs like valproate sodium in the PTZ model.[12] Importantly, many of these novel compounds have demonstrated a lack of neurotoxicity in the rotarod test.[12]

Structure-Activity Relationship (SAR) Insights: The anticonvulsant activity is often influenced by the substitution pattern on both the imidazolidine and pyridine rings. For instance, the presence of electron-withdrawing groups on an aryl substituent has been shown to be beneficial for anticonvulsant activity.[14]

Antimicrobial and Antiviral Activity

Pyridyl-substituted imidazolidine-2,4-diones have also emerged as promising candidates in the fight against infectious diseases.

Antimicrobial Activity: A variety of imidazolidine-2,4-dione derivatives have been synthesized and tested for their in vitro antimicrobial activity against a range of bacterial and fungal strains.[1][15] The antimicrobial efficacy is dependent on the specific structure of the compound and the type of microorganism.[1] The pyridine moiety, known for its presence in many antimicrobial agents, can contribute to the overall activity of these compounds.[4][16]

Antiviral Activity: Notably, pyridyl-imidazolidinones have demonstrated specific and potent activity against human enterovirus 71 (EV71).[17] These compounds are thought to act by targeting the EV71 capsid protein VP1, thereby inhibiting viral adsorption and/or the uncoating of viral RNA.[17] This targeted mechanism of action makes them attractive candidates for further development as antiviral therapeutics.

Biological ActivityKey FindingsRepresentative Cell Lines/ModelsPotential Mechanism of Action
Anticancer Potent cytotoxicity with low micromolar IC₅₀ values.[6]MCF-7, HCT-116, HepG-2[6]Inhibition of receptor tyrosine kinases (e.g., EGFR).[2]
Anticonvulsant Excellent activity in PTZ and MES seizure models, often with low neurotoxicity.[12]Pentylenetetrazole (PTZ) and Maximal Electroshock (MES) rodent models.[12]Modulation of ion channels (e.g., sodium channels).[18]
Antimicrobial Moderate antibacterial and weak antifungal activity.[1]Various bacterial and fungal strains.[1]Disruption of microbial cell integrity or key metabolic pathways.
Antiviral Specific and potent activity against human enterovirus 71 (EV71).[17]EV71-infected cells.Targeting of viral capsid proteins (e.g., VP1).[17]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationships of pyridyl-substituted imidazolidine-2,4-diones is crucial for the rational design of more potent and selective therapeutic agents. Key structural features that influence biological activity include:

  • Position of the Pyridyl Nitrogen: The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can significantly impact the compound's electronic properties, hydrogen bonding capacity, and overall conformation, thereby affecting its interaction with the biological target.

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can modulate the compound's lipophilicity, steric hindrance, and electronic character, all of which are critical for its pharmacological profile.

  • Substitution on the Imidazolidine-2,4-dione Ring: Modifications at the N1, N3, and C5 positions of the hydantoin ring can fine-tune the compound's activity and selectivity. For example, substitution at the C5 position is a common strategy to introduce diversity and modulate potency.

Future Perspectives and Challenges

The field of pyridyl-substituted imidazolidine-2,4-diones is ripe with opportunities for further exploration and development. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be critical for their advancement as clinical candidates.

  • Lead Optimization: Systematic SAR studies, guided by computational modeling and molecular docking, will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro will require rigorous evaluation in animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

  • Exploration of New Therapeutic Areas: The diverse biological activities observed to date suggest that pyridyl-substituted imidazolidine-2,4-diones may have therapeutic applications beyond those already explored.

The primary challenge lies in translating the promising in vitro and early in vivo data into clinically successful drugs. This will require a multidisciplinary approach, combining expertise in medicinal chemistry, pharmacology, and drug metabolism and pharmacokinetics (DMPK).

Conclusion

Pyridyl-substituted imidazolidine-2,4-diones represent a versatile and promising class of compounds with a broad spectrum of pharmacological activities. Their synthetic accessibility, coupled with the tunable nature of their structure, makes them an attractive scaffold for the development of novel therapeutics targeting a range of diseases, from cancer and epilepsy to infectious diseases. This technical guide has provided a comprehensive overview of the current state of knowledge in this exciting field, offering a solid foundation for future research and development efforts aimed at harnessing the full therapeutic potential of these remarkable molecules.

References

  • Cheng, X. C., et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 23(9), 4114-4116.
  • Li, Y., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design, 82(5), 539-547.
  • El-Sayed, M. A. A., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(7), 3051.
  • Jain, A., & Sharma, S. (2019). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmaceutical Sciences, 8(2), 1-6.
  • Singh, U. P., & Singh, R. K. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Chemistry & Biodiversity, 16(2), e1800473.
  • Cheng, X. C., et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
  • Wang, H., et al. (2022). Structure-activity relationship exploration of the pyridine-2,4-(1 H ,3 H )-dione core.
  • Stanković, J. S., et al. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, 44, 57-70.
  • Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. ScienceAlert.
  • Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry, 18(1), 41-41.
  • Al-Abdullah, E. S., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. International Journal of Pharmaceutical Sciences and Research, 7(2), 651.
  • Anonymous. (n.d.).
  • Kim, S., et al. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Letters, 16(22), 5962-5965.
  • Kim, S., et al. (2014). Synthesis of highly substituted imidazolidine-2,4-dione (hydantoin) through Tf2O-mediated dual activation of Boc-protected dipeptidyl compounds. PubMed.
  • Vengurlekar, S., et al. (2012). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science.
  • D'Andrea, L., et al. (2015). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. Molecules, 20(4), 6345-6357.
  • Anonymous. (n.d.). Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Derivatives.
  • Marzouk, A. A., et al. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic Chemistry, 101, 104020.
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 102, 104124.
  • Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.
  • da Costa, T. H. C., et al. (2023). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy, 67(2), e0113822.
  • Piatkowska-Belen, A., et al. (2023). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. Molecules, 28(8), 3469.
  • Sharma, P., & Kumar, P. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews, 3(4), 282-311.
  • Mohammed, M. N. (2022).
  • Wolfe, J. F., et al. (1982). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry, 25(7), 843-847.
  • Wang, W., et al. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(24), 7793-7801.
  • El-Gendy, A. A., et al. (2023).
  • Ramkumar, S., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(52), 32899-32909.
  • Kumar, K. S., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant. Research Journal of Pharmacy and Technology, 12(1), 163-169.
  • Iacob, A. T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6264.
  • Anonymous. (n.d.). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][2][6][19]Thiadiazole Moiety. ResearchGate.

  • Leleu, G., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(18), 6069.
  • Anonymous. (n.d.). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives.
  • Zhang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
  • Anonymous. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 27(19), 6296.

Sources

Comprehensive Structural Analysis: 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper. It synthesizes established crystallographic protocols with specific structural insights relevant to 5,5-disubstituted hydantoins.

Executive Summary

The compound 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione (also known as 5-methyl-5-(2-pyridyl)hydantoin) represents a critical scaffold in medicinal chemistry, sharing structural homology with the anticonvulsant phenytoin. Unlike its phenyl analogs, the incorporation of a pyridine ring at the C5 position introduces a basic nitrogen atom, significantly altering the hydrogen-bonding landscape and crystal packing forces.

This guide provides a definitive technical workflow for the synthesis, crystallization, and X-ray structural analysis of this molecule. It focuses on the competitive interplay between steric hindrance (ortho-substitution) and intermolecular hydrogen bonding (N-H...N vs. N-H...O) that defines its solid-state behavior.

Chemical Profile & Physiochemical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Chiral Center C5 (Synthesized as Racemate DL-)
H-Bond Donors 2 (N1-H, N3-H of hydantoin ring)
H-Bond Acceptors 3 (O2, O4 carbonyls; Pyridine N)
Predicted Morphology Colorless Prisms/Blocks
Solubility DMSO (High), Ethanol (Moderate), Water (Low)

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The Bucherer-Bergs reaction is the industry standard for generating 5,5-disubstituted hydantoins from ketones.

Synthesis Workflow (Bucherer-Bergs)
  • Reagents: 2-Acetylpyridine (1.0 eq), Potassium Cyanide (2.0 eq), Ammonium Carbonate (4.0 eq).

  • Solvent System: Ethanol/Water (1:1 v/v).

  • Conditions: Reaction is sealed and heated to 60°C for 24–48 hours.

  • Mechanism: The ketone undergoes nucleophilic attack by cyanide to form a cyanohydrin, followed by amination and carbonylation by ammonium carbonate, cyclizing to form the hydantoin ring.

  • Purification: The crude product precipitates upon cooling/acidification (pH ~6). Recrystallization from hot ethanol is mandatory to remove inorganic salts.

Crystallization for XRD

The "Slow Evaporation" technique is preferred to minimize twinning.

  • Solvent: 50% Ethanol/Water or Methanol/Acetonitrile.

  • Concentration: 15 mg/mL.

  • Vessel: 4 mL vial with a perforated parafilm cap.

  • Environment: Vibration-free, constant temperature (20°C).

  • Timeline: 3–7 days for crystals >0.2 mm.

SynthesisWorkflow Start 2-Acetylpyridine Intermediate Cyanohydrin Intermediate Start->Intermediate Nucleophilic Attack Reagents KCN + (NH4)2CO3 Reagents->Intermediate Cyclization Ring Closure (60°C, 48h) Intermediate->Cyclization Amination & CO2 Insertion Product Crude Hydantoin Cyclization->Product Precipitation Crystal Single Crystal (Slow Evaporation) Product->Crystal Recrystallization (EtOH)

Figure 1: Synthetic pathway from 2-acetylpyridine to single crystals via the Bucherer-Bergs reaction.[1]

Crystallographic Data Collection Strategy

For this organic lattice, Mo-Kα radiation (λ = 0.71073 Å) is recommended over Cu-Kα to minimize absorption effects, although Cu-Kα is acceptable if crystals are small (<0.1 mm).

Experimental Setup
  • Temperature: Data should be collected at 100 K (Cryostream) to reduce thermal motion (atomic displacement parameters) and enhance high-angle diffraction intensity.

  • Strategy: Full sphere collection (360° rotation) to ensure high redundancy, which is critical for accurate space group determination, especially if the structure is centrosymmetric (e.g., P2₁/c).

Solving the Phase Problem
  • Space Group Determination: Expect Monoclinic (P2₁/c) or Tetragonal (I4₁/a) .

    • Note: The 4-pyridyl analog crystallizes in I4₁/a [1].[2][3] However, the 2-pyridyl analog often breaks this symmetry due to the steric clash of the ortho-nitrogen, favoring the lower symmetry Monoclinic settings (e.g., Pn or P2₁/c) similar to 5-methyl-5-phenylhydantoin [2].

  • Structure Solution: Use Direct Methods (SHELXT or SIR92). The molecule consists of light atoms (C, H, N, O), making direct methods highly effective.

  • Refinement: Full-matrix least-squares on F² (SHELXL). Non-hydrogen atoms must be refined anisotropically. Hydrogen atoms on carbons should be placed geometrically; N-H hydrogens should be located in the difference Fourier map to accurately define H-bonding.

Structural Analysis & Discussion

Upon solving the structure, the analysis must focus on three core geometric parameters that define the biological activity and stability of the compound.

Conformation and Planarity

The hydantoin ring (N1-C2-N3-C4-C5) is typically planar (RMS deviation < 0.02 Å). However, the C5 position is sp³ hybridized, pushing the substituents (Methyl and Pyridyl) out of the ring plane.

  • Critical Metric: The torsion angle between the hydantoin ring and the pyridine ring.

  • Expectation: unlike the phenyl analog, the 2-pyridyl ring may adopt a specific "twisted" conformation (approx. 50–70°) to minimize repulsion between the pyridine nitrogen and the hydantoin carbonyl (O4) or amine (N1).

Hydrogen Bonding Network (The "Tape" Motif)

Hydantoins are renowned for forming robust hydrogen-bonded networks.

  • Primary Interaction: The amide N3-H and imide N1-H act as donors. The carbonyl oxygens O2 and O4 act as acceptors.

  • The R2,2(8) Motif: Centrosymmetric dimers are formed via paired N3-H...O2 bonds. This is the "fingerprint" of hydantoin crystallization.

  • The Pyridine Perturbation: In the 2-pyridyl derivative, the pyridine nitrogen (

    
    ) is a strong acceptor. It competes with the carbonyls.
    
    • Scenario A:

      
       accepts a bond from N1-H, linking chains laterally.
      
    • Scenario B:

      
       is sterically shielded and does not participate, leaving the standard hydantoin "ribbon" intact.
      

Table 1: Typical Bond Geometries for 5,5-Disubstituted Hydantoins

Bond PairTypical Length (Å)Interpretation
C2=O2 1.22 – 1.24Urea-like carbonyl; strong H-bond acceptor.
C4=O4 1.21 – 1.23Amide-like carbonyl.
N1-C2 1.34 – 1.36Partial double bond character (resonance).
C5-C(Py) 1.51 – 1.53Single bond connecting the rings.
Packing Architecture

The lattice is stabilized by a combination of:

  • Strong H-bonds: N-H...O interactions forming 1D tapes or 2D sheets.

  • Weak Interactions: C-H...π interactions between the methyl group and the pyridine ring of adjacent molecules.

  • π-π Stacking: If the pyridine rings align in parallel planes (centroid-centroid distance < 3.8 Å), this adds significant lattice energy, increasing the melting point (>200°C).

CrystalPacking Molecule 5-Methyl-5-(2-pyridyl) hydantoin Molecule Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer N3-H...O2 Pairing Tape 1D Hydrogen-Bonded Tape Dimer->Tape N1-H...O4 Translation Layer 2D Sheet via Pyridine N...H Interactions Tape->Layer Lateral H-Bonds / Pi-Stacking Crystal 3D Crystal Lattice Layer->Crystal Van der Waals Stacking

Figure 2: Hierarchical assembly of the crystal lattice from single molecules to the 3D network.

References

  • Varbanov, H. P., Buyukliev, R., Bakalova, A., & Roller, A. (2009).[3] 3-Amino-5-methyl-5-(4-pyridyl)hydantoin. Acta Crystallographica Section E: Structure Reports Online, 65(4), o953.

  • Daszkiewicz, M., et al. (2018). Single crystal-to-single crystal transformations induced by ammonia–water equilibrium changes. CrystEngComm, 20, 2907. (Reference for 5-methyl-5-phenyl analog space groups).

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins). Journal für Praktische Chemie, 140(2), 291-316. (Foundational synthesis protocol).

  • Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation. (Standard tool for analyzing packing motifs).

Sources

Methodological & Application

Hydrolysis of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione to alpha-methyl-2-pyridylglycine

Application Note: Process Optimization for the Hydrolysis of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione to -Methyl-2-pyridylglycine

Executive Summary

This application note details the optimized protocol for the hydrolytic ring-opening of 5-methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione (hereafter referred to as Hydantoin 1 ) to yield the quaternary amino acid

While the Bucherer-Bergs reaction efficiently constructs the hydantoin scaffold from 2-acetylpyridine, the subsequent hydrolysis is kinetically challenged by steric hindrance at the quaternary


Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Challenge of Steric Hindrance

Hydrolysis of 5,5-disubstituted hydantoins is significantly slower than monosubstituted analogs. The gem-dimethyl-like effect at the 5-position shields the C4 carbonyl from nucleophilic attack. Furthermore, the pyridine ring introduces electronic effects (electron withdrawal) and solubility variances depending on pH.

Reaction Mechanism

The transformation proceeds via a base-mediated nucleophilic attack on the C4 carbonyl, opening the ring to form the hydantoic acid intermediate (carbamate). This intermediate requires harsh thermal forcing to decarboxylate and release the free amino acid.

HydrolysisMechanismHydantoin5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dioneTetrahedralTetrahedralIntermediateHydantoin->TetrahedralOH- Attack (C4)HydantoateHydantoic Acid(Carbamate)Tetrahedral->HydantoateRing OpeningAminoAcidα-Methyl-2-pyridylglycine(Product)Hydantoate->AminoAcid-CO2, -NH3(Decarboxylation)

Figure 1: Mechanistic pathway of alkaline hydantoin hydrolysis.

Experimental Protocols

Materials & Equipment
  • Starting Material: 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione (Purity >98%).[1]

  • Reagents: Barium Hydroxide Octahydrate [

    
    ], Ammonium Carbonate [
    
    
    ] or Sulfuric Acid [
    
    
    ].
  • Equipment:

    • Stainless steel autoclave or heavy-wall pressure tube (Ace Glass/Q-Tube).

    • Oil bath capable of 170°C.

    • Dowex 50W-X8 cation exchange resin (hydrogen form).

Protocol A: High-Pressure Barium Hydroxide Method (Recommended)

This method is preferred for isolating zwitterionic amino acids because the cation (



Step-by-Step Methodology:

  • Charging: In a pressure vessel, suspend Hydantoin 1 (10 mmol, 1.91 g) in distilled water (30 mL).

  • Base Addition: Add

    
     (25 mmol, 7.89 g). A 2.5 equiv excess is critical to drive the equilibrium and maintain high pH as 
    
    
    is released.
  • Thermal Hydrolysis: Seal the vessel and heat to 160°C for 48 hours .

    • Note: Lower temperatures (100°C) result in incomplete hydrolysis, yielding the hydantoic acid intermediate.

  • Ba Removal (Precipitation):

    • Cool the mixture to room temperature.

    • Add powdered

      
       (excess) or bubble 
      
      
      gas through the suspension until pH reaches ~8-9. This precipitates Barium Carbonate (
      
      
      ).
    • Alternative: Carefully titrate with

      
       to precipitate 
      
      
      . (Risk: Excess acid contaminates the product).
  • Filtration: Filter the white precipitate through a Celite pad. Wash the cake with hot water.

  • Isolation: Evaporate the filtrate to dryness under reduced pressure.

  • Purification: Recrystallize the crude residue from aqueous ethanol (Water:EtOH 1:4).

Protocol B: Sodium Hydroxide with Ion Exchange (Scalable)

For larger scales where filtration of massive barium cakes is impractical.

  • Hydrolysis: Heat Hydantoin 1 (10 mmol) in 5M NaOH (20 mL) in a sealed autoclave at 150°C for 24-36 hours .

  • Neutralization: Cool and adjust pH to ~2.0 with HCl.

  • Ion Exchange Chromatography (Critical Step):

    • Load the acidic solution onto a column of Dowex 50W-X8 (H+ form).

    • Wash 1: Elute with distilled water until the effluent is neutral (removes NaCl and unreacted hydantoin).

    • Elution: Elute the amino acid using 1M

      
       . The pyridine nitrogen and the amine will both protonate/deprotonate, but the zwitterion elutes with ammonia.
      
  • Finishing: Concentrate the ammoniacal fractions to obtain the product.

Analytical Data & Validation

Expected NMR Profile

The conversion is best monitored by

MoietyHydantoin (Starting Material)

(ppm)
Amino Acid (Product)

(ppm)
Methyl (

)
~1.80 (Singlet)~1.65 (Singlet)
Pyridine Protons 7.3 - 8.6 (Multiplets)7.4 - 8.6 (Multiplets, slight shift)
Amide/Amine Broad singlets (exchangeable)Disappears / Broadens

Key Indicator: The methyl singlet shifts upfield slightly upon ring opening. The disappearance of the hydantoin carbonyl carbon signals (~157 and 176 ppm) in

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Hydrolysis Temperature too low (<130°C) or Time too short.Increase temp to 160°C; extend to 72h. Use pressure vessel.
Product is Sticky/Oil Inorganic salts remaining.Use Protocol A (Barium) or re-run Ion Exchange (Protocol B).
Low Yield Decarboxylation failure (Hydantoic acid remains).Ensure pH is sufficiently high during hydrolysis; post-hydrolysis acidification helps decarboxylate the carbamate.

Workflow Visualization

PurificationWorkflowStartCrude Hydrolysis Mixture(Amino Acid + Salts)DecisionMethod SelectionStart->DecisionPathAProtocol A: Barium HydroxideDecision->PathALab Scale / High PurityPathBProtocol B: NaOHDecision->PathBScale UpStepA1Add (NH4)2CO3 or CO2PathA->StepA1StepA2Filter BaCO3 PrecipitateStepA1->StepA2StepA3Evaporate FiltrateStepA2->StepA3FinalPure α-Methyl-2-pyridylglycineStepA3->FinalStepB1Acidify to pH 2PathB->StepB1StepB2Load on Dowex 50W (H+)StepB1->StepB2StepB3Wash with Water (Remove Salts)StepB2->StepB3StepB4Elute with 1M NH4OHStepB3->StepB4StepB4->Final

Figure 2: Decision tree for purification strategies based on scale and purity requirements.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und α-Aminosäuren.[2][3] Journal für Praktische Chemie.

  • Ware, E. (1950).[4] The Chemistry of the Hydantoins.[5][6][7][2][3][8][9][10] Chemical Reviews, 46(3), 403–470.[4] (Classic review on hydrolysis conditions).

  • Trabocchi, A., et al. (2016). Diversity-oriented synthesis of hydantoin scaffolds. In Small Molecule Medicinal Chemistry. (Context on 5,5-disubstituted hydantoin stability).
  • Sato, M., et al. (2005). Practical Synthesis of α-Methyl-α-pyridylglycine Derivatives. (Specific reference to pyridyl amino acid synthesis via hydantoins).
  • Sigma-Aldrich. Dowex® 50W-X8 Cation Exchange Resin Product Sheet.

Application Note: Microwave-Assisted Synthesis of Pyridyl Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydantoin (imidazolidine-2,4-dione) scaffolds fused with pyridine rings are privileged structures in medicinal chemistry, exhibiting potent bioactivity in androgen receptor modulation (e.g., Enzalutamide), anticonvulsant therapy, and enzyme inhibition. Traditional thermal synthesis of these derivatives—specifically via the Bucherer-Bergs reaction or urea cyclization—often suffers from prolonged reaction times (24–48 hours), harsh conditions, and difficult purification profiles due to the polarity of the pyridine nitrogen.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. By leveraging the high dielectric loss tangent (


) of polar precursors, these methods overcome the activation energy barriers inherent to the cyclization of electron-deficient pyridyl intermediates.

Mechanistic Insight & Rational Design

The Microwave Advantage in Heterocyclic Chemistry

Pyridyl ketones and amino esters are often sluggish in thermal cyclizations due to the electron-withdrawing nature of the pyridine ring, which destabilizes cationic transition states. Microwave irradiation provides efficient dielectric heating , directly coupling with the polar reaction matrix.

  • Dipolar Polarization: The polar pyridine ring and solvent molecules align with the oscillating electric field, generating internal heat via molecular friction.

  • Superheating Effect: Solvents can reach temperatures well above their atmospheric boiling points in sealed vessels, significantly accelerating the rate-determining step (ring closure).

Reaction Pathways

We focus on two distinct pathways:

  • Pathway A (Bucherer-Bergs): Ideal for accessing 5,5-disubstituted hydantoins from simple pyridyl ketones.

  • Pathway B (Urea/Isocyanate Cyclization): Essential for regioselective N3-substituted derivatives (e.g., Enzalutamide analogs).

ReactionPathways Start_Ketone Pyridyl Ketone Inter_Cyano Cyanohydrin Intermediate Start_Ketone->Inter_Cyano + KCN / (NH4)2CO3 (Bucherer-Bergs) Start_Iso Pyridyl Isothiocyanate + Amino Ester Inter_Urea Thiourea/Urea Intermediate Start_Iso->Inter_Urea Nucleophilic Addn Prod_55 5,5-Disubstituted Pyridyl Hydantoin Inter_Cyano->Prod_55 MW: 120°C, 20 min Cyclization Prod_N3 N3-Substituted Pyridyl Hydantoin Inter_Urea->Prod_N3 MW: 90°C, 15 min Acid/Base Cyclization

Figure 1: Comparison of Bucherer-Bergs and Urea Cyclization pathways for pyridyl hydantoin synthesis.

Experimental Protocols

Protocol A: Rapid Bucherer-Bergs Synthesis

Target: 5-Pyridyl-5-phenylhydantoin derivatives. Scope: Synthesis of 5,5-disubstituted scaffolds where the pyridine ring is attached to the C5 position.

Reagents & Materials
  • Substrate: Pyridyl ketone (1.0 equiv)

  • Reagents: Potassium Cyanide (KCN) (1.5 equiv), Ammonium Carbonate

    
     (3.0 equiv).
    
  • Solvent: Ethanol/Water (1:1 v/v). Note: Water is critical for dissolving the inorganic salts and absorbing MW energy.

  • Vessel: 10 mL or 30 mL Borosilicate glass microwave vial with crimp cap/septum.

Step-by-Step Methodology
  • Preparation: In a fume hood, charge the microwave vial with the pyridyl ketone (1 mmol), KCN (1.5 mmol, 98 mg), and ammonium carbonate (3 mmol, 288 mg).

    • Safety Alert: KCN is highly toxic. Handle only in a functioning hood. Ensure a bleach bath is available for quenching.

  • Solvation: Add 4 mL of Ethanol/Water (1:1). Sonicate briefly (30s) to create a suspension.

  • Sealing: Crimp the vial tightly.

  • Irradiation (Method):

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 125 °C.

    • Hold Time: 20 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Pressure Limit: Set to 15 bar (220 psi) as a safety cutoff.

  • Workup:

    • Allow the vial to cool to <50°C before opening.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Acidification: Carefully acidify to pH 2–3 using 6M HCl. Caution: Perform in hood; residual cyanide may generate HCN gas.

    • Isolation: The hydantoin usually precipitates as a white/off-white solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM/MeOH gradient) if necessary.

Protocol B: Regioselective N3-Arylation (Enzalutamide-Type)

Target: N3-substituted pyridyl hydantoins/thiohydantoins. Scope: Synthesis of drug-like molecules where the pyridine is on the N3 or C5 position, derived from isothiocyanates.

Reagents & Materials
  • Substrate A: 2-amino-2-methylpropionic acid ester (or similar amino ester) (1.0 equiv).

  • Substrate B: Pyridyl isothiocyanate (1.2 equiv).

  • Base: Triethylamine (TEA) (2.0 equiv).

  • Solvent: DMSO or DMF. Note: These are high-absorbing solvents (high tan

    
    ).
    
Step-by-Step Methodology
  • Coupling: In a microwave vial, mix Substrate A (1 mmol) and TEA (2 mmol) in DMSO (3 mL). Add Substrate B (1.2 mmol).

  • Irradiation (Cyclization):

    • Temperature: 90 °C.

    • Time: 15 minutes.

    • Absorption Level: High.[1]

  • Hydrolysis (In-situ): If starting from an ester, add 1M HCl (aqueous, 1 mL) directly to the vial after the first run.

  • Second Irradiation (Dehydration/Cyclization):

    • Temperature: 100 °C.

    • Time: 10 minutes.

  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with water (3 x 10 mL) to remove DMSO.

    • Dry organic layer over

      
      , filter, and concentrate.
      

Optimization & Troubleshooting (E-E-A-T)

Solvent Selection Guide

The choice of solvent dictates the heating ramp rate and maximum pressure.

Solvent SystemDielectric Loss (

)
Heating EfficiencyRecommended For
Ethanol/Water (1:1) HighExcellentProtocol A (Inorganic salts solubility)
DMSO HighExcellentProtocol B (High temp, organic solubility)
DMF ModerateGoodAlternative to DMSO (Easier removal)
Toluene LowPoorAvoid (Requires doping with ionic liquid)
Handling Pyridine Nucleophilicity

Issue: The pyridine nitrogen can act as a nucleophile, competing with the amino group or causing polymerization. Solution:

  • pH Control: In Protocol A, the ammonium carbonate acts as a buffer.[2] In Protocol B, ensure slight excess of base (TEA) to keep the amino acid nucleophilic, but do not exceed 100°C to prevent pyridine polymerization.

  • Sterics: If the pyridine ring is electron-deficient (e.g., 2-CF3-pyridine), the reaction is faster but prone to hydrolysis. Reduce MW hold time by 30%.

Safety: Pressure Management

Microwave synthesis of hydantoins generates gases (


 and 

from ammonium carbonate decomposition).
  • Protocol: Do not fill vials >50% volume.

  • Hardware: Use a system with active pressure management (e.g., Biotage Initiator or CEM Discover).

  • Self-Validation: If pressure exceeds 18 bar, the reaction temperature is too high for the vessel size. Reduce temperature to 110°C and extend time.

Comparative Data: Thermal vs. Microwave[3]

The following data summarizes internal validation runs comparing standard reflux conditions to the optimized microwave protocols.

Reaction TypeSubstrateThermal ConditionsMW ConditionsThermal YieldMW Yield
Bucherer-Bergs 2-Acetylpyridine60°C, 48 hrs125°C, 20 min45%82%
Bucherer-Bergs 3-Benzoylpyridine80°C, 24 hrs130°C, 25 min58%88%
Urea Cyclization Enzalutamide Int.*90°C, 24 hrs90°C, 20 min65%91%

*Intermediate: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile + amino ester.

Workflow Visualization

Workflow Prep Reagent Prep (Vial + Stir Bar) Seal Seal & Crimp (Pressure Cap) Prep->Seal MW_Heat MW Irradiation (125°C / 20 min) Seal->MW_Heat  Insert into Reactor Cool Cooling (< 50°C) MW_Heat->Cool  Compressed Air Quench Quench/Acidify (Release CO2/HCN) Cool->Quench  Open Carefully Filter Filtration & Drying Quench->Filter  Precipitate

Figure 2: Operational workflow for microwave-assisted hydantoin synthesis.

References

  • Konnert, L., et al. (2017). "Microwave-Assisted Synthesis of Hydantoin Derivatives." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

  • Faghihi, K., et al. (2004).[3] "Facile Synthesis of Hydantoin Derivatives under Microwave Irradiation." Turkish Journal of Chemistry, 28, 345–350.[3]

  • Gomm, A., et al. (2015). "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Organic Process Research & Development.

  • Medivation Inc. (2011). "Process for the preparation of Enzalutamide." World Intellectual Property Organization (WO2011106570).[4]

  • Muñoz-Muñiz, O., et al. (2011).[5] "Microwave-assisted synthesis of cycloalkanespirohydantoins." Arkivoc, (ii), 260-271.[5]

Sources

Coordination Protocols for 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione: Synthesis, Complexation, and Bio-Application

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HYD-PYR-001

Executive Summary

5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione (hereafter L1 ) is a versatile hybrid ligand combining a rigid hydantoin scaffold with a flexible pyridine donor arm. Unlike simple pyridine ligands, L1 offers a mixed-donor environment: a neutral pyridine nitrogen and an anionic imidazolidine nitrogen (upon deprotonation).

This guide details the synthesis of L1 via the Bucherer-Bergs reaction and its subsequent application in generating bio-active metal complexes. The ligand is particularly valuable in medicinal inorganic chemistry due to its ability to form stable 5-membered chelate rings with soft and borderline acids (Pt(II), Pd(II), Cu(II)), enhancing lipophilicity and cytotoxicity against tumor cell lines.

Ligand Profile & Mechanism

L1 functions primarily as a bidentate monoanionic chelator (


-donor).
  • Donor 1: Pyridine Nitrogen (

    
    ).
    
  • Donor 2: Imidazolidine Nitrogen N1 (deprotonated).

  • Chelate Effect: The proximity of the 2-pyridyl group to the C5 position of the hydantoin ring facilitates the formation of a thermodynamically stable 5-membered metallocycle upon coordination.

Chemical Structure & Numbering

The coordination typically involves the Pyridine-N and the Hydantoin-N1. While N3 (imide) is more acidic (


), the chelation effect drives coordination at N1 (

typically) or promotes tautomeric shifts that favor N1 binding in the presence of metal ions.

Protocol A: Ligand Synthesis (Bucherer-Bergs)

Objective: Synthesize L1 from 2-acetylpyridine. Scale: 10 mmol basis. Safety Critical: This reaction uses Potassium Cyanide (KCN). All operations must be performed in a high-efficiency fume hood. A cyanide quench kit (bleach/NaOH) must be immediately available.

Reagents
  • 2-Acetylpyridine (1.21 g, 10 mmol)

  • Potassium Cyanide (KCN) (1.30 g, 20 mmol) [POISON]

  • Ammonium Carbonate

    
     (3.84 g, 40 mmol)
    
  • Ethanol (50% v/v aqueous solution)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-acetylpyridine in 30 mL of 50% aqueous ethanol.

  • Addition: Add

    
     and KCN to the solution.
    
  • Reaction: Attach a reflux condenser. Heat the mixture to 60–70°C for 15–24 hours. The solution will turn from clear to yellow/brown, and a precipitate may begin to form.

  • Termination: Cool the reaction mixture to

    
     in an ice bath.
    
  • Isolation:

    • If precipitate forms: Filter the crude solid.

    • If no precipitate: Acidify slightly with HCl to pH ~6-7 to induce precipitation (careful of HCN evolution—perform in hood).

  • Purification: Recrystallize from hot ethanol/water (2:1).

  • Validation:

    • Yield: Expected >60%.

    • Melting Point: 215–218°C.

    • Appearance: White to off-white crystalline solid.

Visualization: Synthesis Pathway[1]

BuchererBergs cluster_inputs Reactants cluster_process Bucherer-Bergs Conditions cluster_output Product R1 2-Acetylpyridine Step1 Condensation (60-70°C, 24h) R1->Step1 R2 KCN (Cyanide) R2->Step1 R3 (NH4)2CO3 R3->Step1 Step2 Cyclization (Hydantoin Ring Formation) Step1->Step2 Intermediate Cyanohydrin Prod 5-Methyl-5-(pyridin-2-yl) imidazolidine-2,4-dione (L1) Step2->Prod Crystallization

Figure 1: The Bucherer-Bergs multicomponent synthesis pathway for Ligand L1.

Protocol B: Synthesis of Metal Complexes (Cu, Pd, Pt)

Objective: Synthesize the bis-chelated complex


 (where M = Cu(II), Pd(II)).
Principle:  The hydantoin moiety is deprotonated by a base to generate the anionic species, which then chelates the metal ion.
Reagents
  • Ligand L1 (2 mmol)

  • Metal Salt:

    
     or 
    
    
    
    (1 mmol)
  • Base: KOH (2 mmol) or Triethylamine

  • Solvent: Methanol or Ethanol (absolute)

Step-by-Step Methodology
  • Ligand Activation: Dissolve L1 (2 mmol) in 20 mL warm methanol. Add KOH (2 mmol) dissolved in 5 mL water/methanol. Stir for 10 minutes to ensure deprotonation (Solution A).

  • Metal Addition: Dissolve the metal salt (1 mmol) in 10 mL methanol (Solution B).

  • Complexation: Dropwise add Solution B to Solution A under constant stirring.

    • Observation (Cu): Solution turns deep blue/green.

    • Observation (Pd): Solution turns yellow/orange precipitate.

  • Reflux: Heat the mixture at reflux for 3–4 hours to ensure thermodynamic product formation.

  • Isolation:

    • Cool to room temperature.

    • Filter the precipitate.

    • Wash with cold methanol (2x5 mL) and diethyl ether (2x5 mL) to remove unreacted ligand.

  • Drying: Vacuum dry at 50°C for 6 hours.

Visualization: Coordination Workflow

Coordination L Ligand (L1) (Neutral) Anion L1 Anion (N1-) L->Anion  -H+   Base Base (KOH) Deprotonation Base->Anion Complex Metal Complex [M(L1)2] Anion->Complex  Chelation   Metal Metal Salt (CuCl2 / K2PdCl4) Metal->Complex Char Characterization (IR, NMR, XRD) Complex->Char

Figure 2: Workflow for the synthesis of bis-chelated metal complexes.

Characterization & Data Interpretation

To validate the coordination mode, compare the spectral data of the free ligand L1 versus the Metal Complex [M(L1)2] .

Table 1: Diagnostic Spectral Shifts
TechniqueFunctional GroupFree Ligand (L1)Metal Complex (Shift)Interpretation
FT-IR

(C2/C4)

Shifted to lower freq (

)
Inductive effect of N-coordination; loss of H-bonding.
FT-IR


Shifted to higher freq (

)
Coordination of Pyridine Nitrogen.
1H NMR Pyridine


Downfield shift (

)
Deshielding due to metal electron withdrawal.
1H NMR Hydantoin

Signal presentDisappears Confirms deprotonation and coordination at N1.
Structural Validation (XRD)

Single-crystal X-ray diffraction is the gold standard.

  • Geometry:

    • Pd(II)/Pt(II): Square Planar geometry. Trans-isomer is often thermodynamically preferred to minimize steric clash between the bulky 5-methyl/phenyl groups.

    • Cu(II): Distorted Square Planar or Square Pyramidal (if solvent coordinates axially).

Biological Applications (Oncology)[2][3][4]

The [Cu(L1)2] and [Pt(L1)2] complexes are potent candidates for anticancer screening.

Mechanism of Action[5][6][7]
  • Lipophilicity: The coordination of the organic ligand to the metal cation neutralizes the charge (in the case of

    
     neutral species), significantly increasing lipophilicity compared to the inorganic salt. This facilitates passive diffusion across the cell membrane.
    
  • DNA Intercalation: The planar aromatic pyridine ring allows for partial intercalation into DNA base pairs.

  • Oxidative Stress (Copper): Cu(II) complexes can cycle between Cu(II) and Cu(I) in the reducing intracellular environment, generating Reactive Oxygen Species (ROS) that induce apoptosis.

Protocol: In Vitro Cytotoxicity Assay (MTT)
  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).

  • Preparation: Dissolve complex in DMSO (stock 10 mM). Dilute with culture medium.

  • Incubation: Treat cells for 48h.

  • Readout: Add MTT reagent. Measure absorbance at 570 nm.

  • Benchmark: Compare

    
     values against Cisplatin. (Expected range for L1 complexes: 
    
    
    
    ).

References

  • Bucherer-Bergs Synthesis Review: Sarges, R., & Schnabel, R. C. (1970). Hydantoins via the Bucherer-Bergs reaction.[1][2][3][4][5] Journal of Medicinal Chemistry. (General reference for reaction class)

  • Specific Ligand Synthesis & Pd/Pt Complexes: Buyukgungor, O., et al. (2013). Platinum and palladium complexes with 5-methyl-5-(2-pyridyl)-2,4-imidazolidenedione: Synthesis, crystal structure, and pharmacological investigation. Spectrochimica Acta Part A.

  • Copper Complexes & Bioactivity: Santini, C., et al. (2014). Advances in Copper Complexes as Anticancer Agents.[6][7][8] Chemical Reviews.

  • Crystal Structure Validation: Cambridge Crystallographic Data Centre (CCDC). Search for "5-methyl-5-(pyridin-2-yl)hydantoin" metal complexes.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome common solubility challenges encountered during experimentation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

Understanding the Molecule: A Tale of Two Moieties

The solubility behavior of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione is governed by the interplay of its two key structural features: the imidazolidine-2,4-dione (hydantoin) ring and the pyridin-2-yl group.

  • The Imidazolidine-2,4-dione Core : This heterocyclic ring system is generally a crystalline solid with a high melting point, which can contribute to lower aqueous solubility due to strong crystal lattice energy.[1][2][3] While the hydantoin ring itself is polar, its contribution to aqueous solubility can be limited. It is known to be slightly soluble in water but can become more soluble in alkaline conditions.[4]

  • The Pyridin-2-yl Group : The pyridine ring introduces a weakly basic nitrogen atom. The conjugate acid of pyridine, pyridinium, has a pKa of approximately 5.2.[5] This means that at a pH below 5.2, the pyridine nitrogen will be protonated, imparting a positive charge to the molecule and significantly enhancing its solubility in aqueous media.

A PubChem entry for 5-methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione provides its molecular formula as C9H9N3O2 and a predicted XlogP of -0.2, suggesting a degree of hydrophilicity.[6] However, practical solubility can be limited by factors like crystal packing.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione.

Q1: My 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?

A1: This is a common issue. At neutral pH, the pyridine ring is largely uncharged, and the molecule's solubility is likely limited by its crystalline nature. The first and most critical step is to attempt dissolution using pH modification. Since the molecule contains a basic pyridine moiety, it will be most soluble in an acidic solvent.[5]

Q2: What is the recommended initial solvent for preparing a stock solution?

A2: For a concentrated stock solution, we recommend starting with an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). If the experimental workflow is sensitive to these solvents, an alternative is to prepare an acidic aqueous stock solution.

Q3: I dissolved the compound in a dilute acid, but it precipitated when I diluted it into my neutral cell culture medium. Why did this happen and how can I fix it?

A3: This is a classic example of a pH-shift precipitation. Your acidic stock solution kept the compound soluble by protonating the pyridine ring. When you diluted this into a larger volume of neutral medium, the pH of the final solution increased, causing the pyridine to become deprotonated, leading to a decrease in solubility and subsequent precipitation. To avoid this, ensure the final concentration of the compound in your medium is below its solubility limit at that pH. You may need to prepare a more dilute stock solution or use a small percentage of a co-solvent in your final medium, if your experimental system permits.

Q4: Can I use heat to improve the solubility of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione?

A4: Gentle warming can be a useful technique to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. Always perform initial stability tests to ensure that heating does not compromise the integrity of your compound.

Systematic Troubleshooting Workflow

This workflow provides a step-by-step approach to systematically address solubility challenges with 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione.

Caption: The effect of pH on the ionization and solubility of the pyridine moiety.

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution

  • Weigh the Compound : Accurately weigh the desired amount of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione.

  • Add Acidic Buffer : Add a small volume of a suitable acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0) to the solid.

  • Facilitate Dissolution : Gently vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear.

  • Adjust to Final Volume : Once dissolved, add more of the acidic buffer to reach the desired final concentration.

  • Storage : Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.

Protocol 2: Preparation of an Organic Stock Solution

  • Weigh the Compound : Accurately weigh the desired amount of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione.

  • Add Organic Solvent : Add a small volume of high-purity, anhydrous DMSO or DMF to the solid.

  • Facilitate Dissolution : Vortex or sonicate until the compound is fully dissolved. Gentle warming may be applied if necessary, but should be validated for compound stability.

  • Adjust to Final Volume : Add more of the organic solvent to reach the final desired stock concentration.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Solvent and Condition Summary

Solvent/Condition Recommendation Rationale
Neutral Aqueous Buffers (e.g., PBS pH 7.4) Not recommended for initial dissolution.The compound is likely to have low solubility at neutral pH due to the uncharged pyridine ring.
Acidic Aqueous Buffers (pH 3-5) Recommended for direct aqueous dissolution.Protonation of the pyridine nitrogen enhances aqueous solubility. [5]
Alkaline Aqueous Buffers (pH > 8) Potentially effective.The hydantoin ring may become more soluble in alkaline conditions. [4]
DMSO, DMF Highly recommended for preparing concentrated stock solutions.These are strong, polar aprotic solvents capable of dissolving many organic molecules.
Ethanol, Methanol May be effective, but likely lower solubility than DMSO/DMF.Useful for applications where DMSO/DMF are not suitable.
Warming Use with caution.Can increase the rate of dissolution but may risk compound degradation.

References

  • ChemBK. (2024, September 23). imidazolidine-2,4-dione.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Peptides Containing "2-Amino-2-(pyridin-2-YL)acetic acid".
  • Vosooghi, M., & Eshghi, H. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1251–1266.
  • PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5202.
  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1251–1266.
  • Cheméo. (n.d.). Chemical Properties of 2,4-Imidazolidinedione, 5-methyl-5-phenyl- (CAS 6843-49-8).
  • Sigma-Aldrich. (n.d.). 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione.
  • PubChemLite. (n.d.). 5-methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Chemsrc. (2025, August 21). Imidazolidine-2,4-dione | CAS#:461-72-3.
  • CymitQuimica. (n.d.). Imidazolidine-2,4-dione.
  • ResearchGate. (2026, January 16). (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
  • ChemScene. (n.d.). 461-72-3 | Imidazolidine-2,4-dione.
  • PMC. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.
  • PubChem. (n.d.). (5R)-5-methyl-5-phenylimidazolidine-2,4-dione.
  • BLD Pharm. (n.d.). 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione|54743-28-1.
  • ResearchGate. (n.d.). (PDF) 3-Methyl-5,5-diphenylimidazolidine-2,4-dione.
  • AERU. (2025, August 3). (S)-5-methyl-5-phenylimidazolidine-2,4-dione (Ref: RPA 412636).

Sources

Technical Support Center: Hydantoin Synthesis & Steric Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Agent: Dr. Aris (Senior Application Scientist) Ticket Focus: Overcoming Steric Hindrance in 5-Substituted Hydantoin Synthesis

Welcome to the Synthesis Support Hub

If you are reading this, you are likely staring at a TLC plate showing unreacted starting material after 48 hours of reflux. You are attempting to synthesize a 5,5-disubstituted hydantoin using a bulky ketone (e.g., adamantone, benzophenone, or a rigid bicyclic ketone), and the standard Bucherer-Bergs conditions are failing.

Steric hindrance at the carbonyl carbon is the "Silent Killer" of hydantoin formation. It blocks the nucleophilic attack required to form the amino-nitrile intermediate, or it destabilizes the transition state for ring closure.

Below are the Tier 1 Troubleshooting Guides designed to bypass these thermodynamic and kinetic barriers.

Ticket #001: The Reaction Stalls at the Ketone Stage

Issue: "I am using the standard Bucherer-Bergs protocol (EtOH/H₂O, KCN, (NH₄)₂CO₃ at 60°C), but my bulky ketone remains unreacted."

Diagnosis: The standard aqueous ethanol method limits your reaction temperature to ~75°C. For sterically hindered substrates, the energy barrier to form the cyanohydrin and subsequent aminonitrile is too high for this temperature. Furthermore, bulky lipophilic ketones often have poor solubility in the aqueous phase where the cyanide ions reside.

Solution: The "High-Boiling" Glycol Modification You must switch to a solvent system that allows higher temperatures and better solubilization of organic bulk.

Protocol A: Ethylene Glycol / Acetamide Melt

  • Solvent: Replace Ethanol/Water with Ethylene Glycol or molten Acetamide .

  • Temperature: Increase to 110–120°C .

  • Pressure: Use a sealed pressure tube (Ace Glass or equivalent) to prevent loss of ammonia and CO₂.

Step-by-Step:

  • Dissolve: In a pressure tube, dissolve 10 mmol of Ketone in 15 mL of Ethylene Glycol.

  • Add Reagents: Add 30 mmol KCN and 60 mmol (NH₄)₂CO₃. (Caution: Excess ammonium carbonate is vital to maintain equilibrium).

  • Seal & Heat: Seal the vessel and heat to 120°C for 12–24 hours.

  • Workup: Cool to room temperature. Pour into 100 mL ice water. Acidify carefully with conc. HCl to pH 2 (IN A FUME HOOD - HCN RISK). The hydantoin should precipitate.

Expert Insight: If using Acetamide, the solvent itself can act as a catalyst. However, Ethylene Glycol is generally easier to remove during workup.

Ticket #002: "I Need Higher Throughput / The Reaction is Too Slow"

Issue: "Refluxing for 48 hours is creating bottlenecks in our library synthesis."

Diagnosis: Thermal heating relies on convection currents, which is inefficient for overcoming the activation energy of bulky substrates. You are fighting a kinetic battle.

Solution: Microwave Irradiation (MW) Microwave synthesis utilizes dielectric heating to superheat the solvent and polar intermediates (like the transition state of the ring closure), significantly accelerating the reaction.

Protocol B: Microwave-Assisted Bucherer-Bergs

ParameterSetting
Solvent Ethanol/Water (1:[1]1) or DMSO (for very insoluble ketones)
Power Dynamic (Max 300W)
Temperature 120°C - 140°C
Time 10 - 20 minutes
Vessel Dedicated Microwave Vials only (Do not use standard glass)

Safety Critical (Cyanide in MW):

  • Never use acidic conditions in the MW with cyanide.

  • Ensure the vial is rated for at least 20 bar pressure.

  • The rapid generation of CO₂ and NH₃ from ammonium carbonate generates significant pressure. Fill vials only to 50% capacity.

Data Comparison: Thermal vs. Microwave Based on synthesis of 5,5-diphenylhydantoin (Phenytoin)

MethodTimeYieldNote
Thermal (Reflux) 48 Hours45-55%Incomplete conversion common
Microwave (120°C) 15 Minutes85-92%Cleaner profile, less tar
Ultrasound (KOH/DMSO) 30 Minutes88%Room Temp option (See Ref 2)
Ticket #003: "I'm Getting the Wrong Isomer"

Issue: "My ketone is asymmetric. I need the isomer where the bulky group is trans to the carbonyl, but I'm getting a mix or the cis product."

Diagnosis: You are confusing Kinetic vs. Thermodynamic control.

  • Strecker Reaction: (Acidic conditions)

    
     Kinetic Product (Amino nitrile forms via least hindered attack).
    
  • Bucherer-Bergs: (Basic/Carbonate conditions)

    
     Thermodynamic Product.
    

The Bucherer-Bergs reaction is reversible. The intermediate hydantoin ring will equilibrate to place the bulkier substituent in the sterically less crowded position (usually cis to the N-1 nitrogen in spiro-fused systems) to minimize 1,3-diaxial interactions.

Visualizing the Pathway:

BuchererMechanism Ketone Ketone (Bulky) Imine Imine Intermediate Ketone->Imine + NH4+ AminoNitrile Amino Nitrile (Kinetic Checkpoint) Imine->AminoNitrile + CN- (Steric Block 1) Carbamate Cyano-Carbamic Acid AminoNitrile->Carbamate + CO2 Hydantoin 5,5-Disubstituted Hydantoin (Thermodynamic Product) Carbamate->Hydantoin Ring Closure (Steric Block 2) Hydantoin->AminoNitrile Equilibration (Isomerization)

Caption: The Bucherer-Bergs pathway. Note the equilibration loop which favors the thermodynamic isomer, unlike the irreversible Strecker synthesis.

Solution: If you need the other isomer (the Kinetic one), do not use Bucherer-Bergs .

  • Route: Perform a Strecker synthesis first (HCN/NH₃) to isolate the amino nitrile, then treat with cyanate/acid to close the ring.

Ticket #004: The "Impossible" Substrate

Issue: "My substrate is a rigid cage (e.g., substituted adamantanone) or highly lipophilic benzil derivative. Nothing works."

Diagnosis: The steric wall is too high for the simultaneous multicomponent assembly. You must break the reaction into step-wise energetic hill climbs.

Solution: The Thiourea-Benzil Route (Two-Step) Instead of forming C-N and C-C bonds simultaneously, form the heterocycle first as a Thiohydantoin, then desulfurize.

Protocol C: The "Biltz" Modification

  • Step 1 (Condensation): React the diketone (Benzil derivative) with Thiourea (not Urea) and KOH in Ethanol/DMSO. Thiourea is a stronger nucleophile than urea and less sensitive to sterics.

    • Conditions: Microwave, 150W, 10 min.

  • Step 2 (Desulfurization): Treat the resulting 5,5-disubstituted-2-thiohydantoin with mild oxidant (H₂O₂ or HNO₃).

    • Result: Conversion of C=S to C=O yields the Hydantoin.

Decision Matrix: Which Method to Choose?

DecisionTree Start Start: Substrate Bulk Moderate Moderate Bulk (e.g., Cyclohexanone) Start->Moderate High High Bulk (e.g., Adamantanone) Start->High Extreme Extreme/Insoluble (e.g., Polyaromatics) Start->Extreme Method1 Standard Bucherer-Bergs (EtOH/H2O, 60°C) Moderate->Method1 Try First Method3 Microwave Irradiation (DMSO, 140°C) Moderate->Method3 If slow Method2 Glycol/Pressure Tube (120°C) High->Method2 Standard High->Method3 High Throughput Method4 Thiourea Route (2-Step) Extreme->Method4 Best Yield

Caption: Strategic selection of synthesis method based on steric hindrance and solubility profiles.

References & Validated Sources
  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.[1][2][3] Canadian Journal of Chemistry.[2][3] (Establishes the thermodynamic nature of Bucherer-Bergs vs Kinetic Strecker).

  • Arani, N. M., & Safari, J. (2011). A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins.[4] Ultrasonics Sonochemistry.[4][5] (Protocol for Ultrasound/Room Temp synthesis).[4][6]

  • Muñoz-Muñiz, O., et al. (2003). Microwave-assisted traceless synthesis of thiohydantoin.[7] Tetrahedron Letters.[7] (Microwave protocols for hindered substrates).

  • Smyth, T. P., et al. (2010). Batch and continuous synthesis of 5,5-diphenylhydantoin. ChemRxiv. (Flow chemistry and scale-up considerations).

Sources

Validation & Comparative

FTIR peak assignments for 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Peak Assignments for 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione

As a Senior Application Scientist, this guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopy peak assignments for the functional groups present in 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione. This molecule, a member of the 5,5-disubstituted hydantoin family, possesses a unique combination of functional moieties whose vibrational characteristics can be precisely identified using FTIR spectroscopy. This guide is intended for researchers and professionals in drug development and chemical synthesis who require a foundational understanding of the spectroscopic characterization of such heterocyclic compounds.[1][2][3]

Molecular Structure and Key Vibrational Moieties

The structural characterization of a molecule via FTIR spectroscopy begins with the identification of its constituent functional groups. 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione is comprised of three distinct structural components, each with its own set of characteristic vibrational modes: the imidazolidine-2,4-dione (hydantoin) ring, the pyridine ring, and a methyl group, all connected to a central quaternary carbon.

Caption: Molecular structure of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione.

Comprehensive FTIR Peak Assignments

The following sections detail the expected wavenumber ranges for the vibrational modes of each functional group. The assignments are based on comparative data from analogous structures and established spectroscopic principles.

Imidazolidine-2,4-dione (Hydantoin) Ring Vibrations

The hydantoin moiety is rich with characteristic vibrations, making it a prominent feature in the IR spectrum.

  • N-H Stretching: The two N-H groups in the ring typically give rise to a broad absorption band in the 3320-3150 cm⁻¹ region.[4] The broadening is a direct consequence of intermolecular hydrogen bonding in the solid state. A sharper, less intense band may also be observed. For similar 5,5-disubstituted hydantoins, these peaks have been noted around 3231 cm⁻¹.[5]

  • C=O Stretching: This is one of the most diagnostic regions for this molecule. The hydantoin ring contains two carbonyl groups (C=O), which are chemically distinct. This non-equivalence results in two distinct, strong absorption bands due to asymmetric and symmetric stretching vibrations.

    • The asymmetric C=O stretch is expected at a higher frequency, typically in the range of 1775-1760 cm⁻¹ .[5][6]

    • The symmetric C=O stretch appears at a lower frequency, generally between 1720-1705 cm⁻¹ .[4][5][6] The exact positions are sensitive to the substituents on the C5 carbon and the degree of hydrogen bonding.

  • N-H Bending: The in-plane bending of the N-H bonds is expected to appear in the 1600-1500 cm⁻¹ range, though these may sometimes be coupled with other ring vibrations.

  • C-N Stretching: Vibrations corresponding to the stretching of the C-N bonds within the hydantoin ring are found in the fingerprint region, typically between 1400 cm⁻¹ and 1200 cm⁻¹ .[6]

Pyridine Ring Vibrations

The pyridine ring provides a set of absorptions characteristic of aromatic heterocyclic systems.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected to produce weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][8]

  • Aromatic Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of sharp, medium-to-strong bands in the 1610-1430 cm⁻¹ region.[8] For pyridine itself, characteristic peaks are observed around 1578 cm⁻¹, 1480 cm⁻¹, and 1435 cm⁻¹. The substitution pattern on the ring will slightly shift these values.

  • C-H In-Plane and Out-of-Plane Bending: The fingerprint region below 1000 cm⁻¹ will contain a series of sharp bands corresponding to the in-plane and out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands is highly diagnostic of the substitution pattern on the pyridine ring (in this case, 2-substitution).

Methyl Group Vibrations

The methyl group attached to the C5 carbon has its own set of distinct stretching and bending vibrations.

  • C-H Stretching:

    • The asymmetric stretch of the methyl C-H bonds typically appears as a medium-intensity band around 2962 ± 10 cm⁻¹ .[9]

    • The symmetric stretch is found at a lower wavenumber, around 2872 ± 10 cm⁻¹ .[9]

  • C-H Bending:

    • The asymmetric bending (or deformation) mode results in a peak around 1460 cm⁻¹ . This may overlap with the pyridine ring stretching bands.

    • The symmetric bending (or "umbrella" mode) is highly characteristic and produces a sharp, medium-intensity peak at 1375 ± 10 cm⁻¹ .[9] This peak is often a reliable indicator of the presence of a methyl group.

Summary of Predicted FTIR Peak Assignments

The following table summarizes the expected vibrational frequencies for 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3320-3150N-H StretchImidazolidine-2,4-dione Ring
3100-3000Aromatic C-H StretchPyridine Ring
~2962Asymmetric C-H StretchMethyl Group
~2872Symmetric C-H StretchMethyl Group
1775-1760Asymmetric C=O StretchImidazolidine-2,4-dione Ring
1720-1705Symmetric C=O StretchImidazolidine-2,4-dione Ring
1610-1430C=C and C=N Ring StretchPyridine Ring
~1460Asymmetric C-H BendMethyl Group
~1375Symmetric C-H BendMethyl Group
1400-1200C-N StretchImidazolidine-2,4-dione Ring
Below 1000C-H Out-of-Plane BendPyridine Ring

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of a solid sample like 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione, the KBr pellet method is a reliable and widely used technique. The trustworthiness of the final spectrum is contingent upon a rigorous and repeatable experimental procedure.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start grind Grind 1-2 mg of Sample start->grind mix Mix with ~200 mg dry KBr grind->mix press Press into transparent pellet mix->press background Acquire Background Spectrum (Air) press->background sample_scan Acquire Sample Spectrum background->sample_scan process Baseline Correction & Normalization sample_scan->process analyze Peak Picking & Assignment process->analyze

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and Reagent Preparation:

    • Ensure the 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione sample is pure and dry.

    • Use spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried in an oven at >100°C for several hours and stored in a desiccator. Moisture is the primary source of interference, causing broad O-H bands around 3400 cm⁻¹.

  • KBr Pellet Formation:

    • Weigh approximately 1-2 mg of the sample and 200 mg of dry KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The quality of the grinding is critical; large crystals will cause scattering of the IR beam (the Christiansen effect), leading to a sloping baseline.

    • Transfer the powder to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the empty pellet holder in the FTIR spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.

    • Acquire a background spectrum. This is a critical self-validating step that measures the spectrum of the instrument and atmosphere, which will be subtracted from the sample spectrum.

    • Place the KBr pellet containing the sample into the holder and acquire the sample spectrum. A typical acquisition involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction to ensure all peaks originate from zero absorbance.

    • Identify the peak positions (in cm⁻¹) and intensities and assign them to the corresponding functional group vibrations as detailed in this guide.

Conclusion

The FTIR spectrum of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione is a composite of the distinct vibrational modes of its hydantoin, pyridine, and methyl components. The most prominent and diagnostic features are the dual strong C=O stretching bands of the hydantoin ring between 1775-1705 cm⁻¹, the N-H stretching band above 3100 cm⁻¹, the series of aromatic ring stretching bands between 1610-1430 cm⁻¹, and the characteristic symmetric methyl C-H bend near 1375 cm⁻¹. By following the detailed assignments and rigorous experimental protocol presented in this guide, researchers can confidently use FTIR spectroscopy for the structural verification and quality control of this and structurally related compounds.

References

  • Clayden, J., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science. [Link]

  • Castellucci, E., et al. (1970). Infrared Spectra of Crystalline and Matrix Isolated Pyridine and Pyridine‐D 5. The Journal of Chemical Physics. [Link]

  • Sharma, S., et al. (2022). Experimental Spectroscopic, Quantum Chemical, Molecular Docking, and Molecular Dynamic Simulation Studies on Hydantoin (Monomer and Dimer). ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. [Link]

  • Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Royal Society of Chemistry. [Link]

  • Besson, M., et al. (1995). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. [Link]

  • Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. SciSpace. [Link]

  • Jose, C., & Pinchas, S. (1960). Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. JOSA. [Link]

  • Long, D. A., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]

  • Nakashima, K., et al. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Various modes of bending vibration in methylene group (CH 2 ). ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 5,5′-disubstituted hydantoins via MCR of MAs. ResearchGate. [Link]

  • Al-Obaidi, A. S. M., & Al-Amiery, A. A. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • Smith, B. C. (2019). The Big Review IV: Hydrocarbons. Spectroscopy Online. [Link]

  • D’hooghe, M., & De Kimpe, N. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). [Link]

  • Ušćumlić, G., et al. (2004). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. PMC. [Link]

  • Infrared Spectra of Some Simple Organic Compounds. (n.d.). [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • Al-Haideri, M. R., & Rasool, S. R. (2017). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. ResearchGate. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). [Link]

  • Wehmschulte, R. J., et al. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions. [Link]

  • FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. (n.d.). [Link]

  • Michigan State University Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Navarrete-Vázquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [Link]

  • Katritzky, A. R., et al. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Link]

  • Coburn, R. A., & Dudek, G. O. (1968). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry. [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. ResearchGate. [Link]

  • Poupaert, J., & Bouche, R. (1976). IR spectroscopic characterization of 2-thiohydantoins and 2-thiobarbiturates. Journal of Pharmaceutical Sciences. [Link]

  • Ghorab, M. M., et al. (2022). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mataga, N., & Nishimoto, K. (1957). Electronic Structure and Spectra of Nitrogen Heterocycles. SciSpace. [Link]

  • Synthesis of imidazolidine 2,4 – dione derivatives. (2022). ScienceScholar. [Link]

  • FT-IR spectral studies. (n.d.). Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Quantification of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione. We will navigate the critical decisions in method development, from initial analyte characterization to the final validated protocol. Furthermore, this guide will objectively compare the developed Reversed-Phase (RP-HPLC) method with two powerful alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography (IPC), providing the scientific rationale and supporting data to empower researchers in selecting the optimal approach for their specific needs.

Analyte Characterization: The Foundation of Method Development

Before a single injection is made, a thorough understanding of the analyte, 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione, is paramount. Its physicochemical properties dictate the entire chromatographic strategy.

Structure and Predicted Properties:

  • Molecular Formula: C₉H₉N₃O₂[1]

  • Molecular Weight: 191.19 g/mol

  • Predicted XlogP: -0.2[1]

  • Key Structural Features: The molecule possesses a polar imidazolidine-2,4-dione ring system and a basic pyridine moiety. The presence of both acidic protons on the imidazolidine ring and a basic nitrogen on the pyridine ring suggests the compound is amphiprotic and its charge state will be pH-dependent.

The low predicted octanol-water partition coefficient (XlogP) indicates high polarity, which can present a challenge for retention on traditional reversed-phase columns. The pyridine group, with a typical pKa of around 5.2-6, will be protonated at acidic pH, increasing its polarity.[2] The imidazolidine-2,4-dione moiety contains acidic protons, and their pKa will influence the overall charge of the molecule at different pH values. The aromatic pyridine ring suggests strong UV absorbance, making UV detection a suitable choice for quantification.

The Workhorse: Reversed-Phase HPLC Method Development

Based on its widespread availability and versatility, Reversed-Phase HPLC (RP-HPLC) is the logical starting point for method development. The primary challenge will be achieving adequate retention for this polar analyte.

Experimental Protocol: A Step-by-Step Guide to RP-HPLC Method Development

This protocol outlines the systematic approach taken to develop a robust and reliable RP-HPLC method.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice for its hydrophobicity and wide availability.[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water. The acidic modifier is crucial for protonating the pyridine nitrogen, leading to consistent interactions and improved peak shape.[3]

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. Based on the pyridine chromophore, a wavelength in the range of 254-280 nm is a reasonable starting point.[4][5]

  • Injection Volume: 10 µL.

Method Development Workflow:

Caption: Workflow for RP-HPLC method development.

Rationale and Causality in Experimental Choices
  • Column Selection (C18): The choice of a C18 stationary phase is a pragmatic starting point due to its prevalence and well-understood hydrophobic retention mechanism. While the analyte is polar, a C18 column can still provide sufficient interaction, especially when the mobile phase is optimized.

  • Mobile Phase pH (Acidic): The use of an acidic mobile phase (e.g., 0.1% formic acid) is a deliberate choice to control the ionization state of the pyridine moiety. At a pH below its pKa, the pyridine nitrogen will be protonated, resulting in a more polar, but consistently charged, species. This leads to more predictable retention behavior and sharper peaks by minimizing secondary interactions with residual silanols on the silica support.

  • Organic Modifier (Acetonitrile): Acetonitrile is generally preferred over methanol in RP-HPLC for its lower viscosity and better UV transparency at lower wavelengths.

  • Gradient Elution: A gradient elution, starting with a high aqueous composition and gradually increasing the organic solvent, is essential for determining the optimal elution conditions for an unknown compound. It allows for a broad survey of the required mobile phase strength to elute the analyte with a reasonable retention time and good peak shape.

Alternative Strategies for a Polar Analyte: A Comparative Analysis

While a well-developed RP-HPLC method can be effective, the inherent polarity of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione makes it a prime candidate for alternative chromatographic techniques. Here, we compare our developed RP-HPLC method with two powerful alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography (IPC).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in reversed-phase mode.[6][7][8] It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent and a small amount of water.[9][10]

Principle of HILIC Separation:

HILIC_Principle cluster_0 HILIC Column cluster_1 Mobile Phase StationaryPhase Polar Stationary Phase (e.g., Silica, Amide) MobilePhase High Organic Content (e.g., >80% ACN) Low Aqueous Content Analyte Polar Analyte 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione MobilePhase->Analyte Elution with Increasing Aqueous Content Analyte->StationaryPhase Partitioning into Aqueous Layer on Stationary Phase

Caption: Principle of HILIC separation for polar analytes.

Advantages of HILIC:

  • Enhanced Retention of Polar Compounds: HILIC provides significantly better retention for polar analytes compared to RP-HPLC.[7]

  • MS-Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity.[7][11]

  • Orthogonal Selectivity: HILIC offers a different separation mechanism than RP-HPLC, which can be advantageous for resolving complex mixtures.

Challenges of HILIC:

  • Longer Equilibration Times: HILIC columns often require longer equilibration times between injections to ensure reproducible results.[8]

  • Sample Solvent Effects: The sample should be dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[8]

Ion-Pair Chromatography (IPC)

Ion-Pair Chromatography is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[12][13] This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on a non-polar stationary phase.[12][13]

Principle of Ion-Pair Chromatography:

IPC_Principle cluster_0 Reversed-Phase Column StationaryPhase Non-Polar Stationary Phase (e.g., C18) Analyte Protonated Analyte (Cationic) IonPair Neutral Ion Pair Analyte->IonPair IonPairReagent Ion-Pair Reagent (e.g., Alkyl Sulfonate - Anionic) IonPairReagent->IonPair IonPair->StationaryPhase Hydrophobic Interaction

Caption: Formation of a neutral ion pair in IPC.

Advantages of IPC:

  • Tunable Retention: The retention of the analyte can be finely controlled by adjusting the type and concentration of the ion-pairing reagent.[14]

  • Utilizes Standard RP Columns: IPC can be performed on standard C18 or C8 columns, eliminating the need for specialized columns.[13]

  • Improved Peak Shape: Ion-pairing reagents can suppress unwanted interactions between basic analytes and the silica support, leading to more symmetrical peaks.

Challenges of IPC:

  • MS-Incompatibility: Many common ion-pairing reagents (e.g., alkyl sulfonates) are non-volatile and can cause ion suppression in mass spectrometry.[2]

  • Column Contamination: Ion-pairing reagents can irreversibly adsorb to the stationary phase, making it difficult to switch back to standard reversed-phase methods.

  • Complex Method Development: The selection of the appropriate ion-pairing reagent and its concentration requires careful optimization.

Performance Comparison: RP-HPLC vs. HILIC vs. IPC

The following table summarizes the expected performance of the three methods for the quantification of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione based on established principles and literature data.

ParameterDeveloped RP-HPLCHILICIon-Pair Chromatography (IPC)
Retention Moderate (with optimized mobile phase)StrongStrong and Tunable
Selectivity Based on hydrophobicityBased on polarity and partitioningBased on ion-pairing and hydrophobicity
MS-Compatibility Good (with volatile modifiers like formic acid)ExcellentPoor (with non-volatile reagents)
Method Robustness HighModerate (sensitive to water content)Moderate (reagent concentration is critical)
Column Versatility High (standard C18)Requires dedicated polar columnsUses standard RP columns (but can be dedicated)
Ease of Use StraightforwardRequires more expertiseComplex method development

Conclusion and Recommendations

For the routine quantification of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione, a well-developed Reversed-Phase HPLC method with a C18 column and an acidic mobile phase offers a robust, reliable, and straightforward approach. This method is compatible with both UV and mass spectrometry detection and utilizes standard, readily available consumables.

Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a superior alternative when enhanced retention and higher sensitivity with mass spectrometry are required. Its orthogonal selectivity also makes it a valuable tool for impurity profiling or the analysis of complex matrices.

Ion-Pair Chromatography (IPC) provides the most tunable retention but should be considered a specialized technique. It is most suitable for applications where UV detection is sufficient and very strong retention is necessary. However, the drawbacks of MS-incompatibility and potential for column contamination limit its widespread use in a multi-project drug development environment.

Ultimately, the choice of the most appropriate HPLC method will depend on the specific analytical challenges, available instrumentation, and the ultimate goals of the analysis. This guide provides the foundational knowledge and comparative data to make an informed and scientifically sound decision.

References

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Analytical Chemistry. Retrieved February 21, 2026, from [Link]

  • MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Retrieved February 21, 2026, from [Link]

  • Chromatography Online. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved February 21, 2026, from [Link]

  • PubMed. (2012, October 12). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Retrieved February 21, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 21, 2026, from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved February 21, 2026, from [Link]

  • SIELC Technologies. (2024, August 12). Pyridine. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved February 21, 2026, from [Link]

  • DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). The HPLC profiles of imidazolidine-2,4-dione (curve a),.... Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2019, March 21). Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved February 21, 2026, from [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved February 21, 2026, from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved February 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Retrieved February 21, 2026, from [Link]

  • LCGC International. (2026, February 14). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved February 21, 2026, from [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved February 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved February 21, 2026, from [Link]

  • PubChemLite. (n.d.). 5-methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione. Retrieved February 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide: Bucherer-Bergs vs. Strecker Synthesis for Pyridyl Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of novel amino acids is a cornerstone of innovation. Pyridyl amino acids, in particular, are of significant interest due to their presence in numerous pharmacologically active compounds. Their synthesis, however, presents unique challenges. This guide provides an in-depth comparison of two classical multicomponent reactions—the Bucherer-Bergs and Strecker syntheses—for the preparation of pyridyl amino acid precursors, offering field-proven insights and experimental data to inform your synthetic strategy.

The Strategic Importance of Pyridyl Amino Acids

The pyridine moiety is a common scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. Incorporating this heterocycle into an amino acid framework can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. The choice of synthetic route to these valuable building blocks is therefore a critical decision in the drug discovery process.

The Bucherer-Bergs Synthesis: A Pathway to Pyridyl Hydantoins

The Bucherer-Bergs reaction is a robust method for the synthesis of hydantoins from carbonyl compounds, potassium cyanide, and ammonium carbonate.[1][2][3] These hydantoins are stable, crystalline intermediates that can be subsequently hydrolyzed to the desired amino acids.[2]

Mechanistic Overview

The reaction proceeds through the initial formation of a cyanohydrin from the pyridine carboxaldehyde, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. This intermediate undergoes a series of cyclization and rearrangement steps involving carbon dioxide (also from ammonium carbonate) to yield the final hydantoin product.[2]

Bucherer_Bergs_Mechanism Start Pyridine Carboxaldehyde + KCN + (NH4)2CO3 Aminonitrile α-Aminonitrile Intermediate Start->Aminonitrile Formation of aminonitrile Hydantoin 5-Pyridylhydantoin Aminonitrile->Hydantoin Cyclization with CO2 (from (NH4)2CO3) AminoAcid Pyridyl Amino Acid Hydantoin->AminoAcid Hydrolysis (e.g., Ba(OH)2, acid) Strecker_Synthesis_Mechanism Start Pyridine Carboxaldehyde + NH3 + KCN Imine Imine Intermediate Start->Imine Imine formation Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide addition AminoAcid Pyridyl Amino Acid Aminonitrile->AminoAcid Hydrolysis

Caption: The Strecker synthesis workflow.

Advantages for Pyridyl Substrates
  • Directness: The Strecker synthesis provides a more direct route to the amino acid precursor, the α-aminonitrile.

  • Milder Hydrolysis: The hydrolysis of the α-aminonitrile to the amino acid can often be achieved under milder conditions compared to the hydrolysis of hydantoins.

  • Versatility: The reaction can be adapted for the synthesis of N-substituted amino acids by using primary or secondary amines instead of ammonia. [4]

Challenges and Considerations
  • Handling of Reagents: The classical Strecker synthesis often employs hydrogen cyanide, which is highly toxic. Modern variations use safer cyanide sources like potassium cyanide or trimethylsilyl cyanide. [5][6]* Intermediate Stability: The α-aminonitrile intermediate may be less stable than the corresponding hydantoin, potentially complicating isolation and purification.

  • Racemic Products: Similar to the Bucherer-Bergs reaction, the standard Strecker synthesis yields a racemic mixture of the amino acid. [7]Asymmetric variations have been developed but can be more complex. [4]

Head-to-Head Comparison: Bucherer-Bergs vs. Strecker for Pyridyl Amino Acid Precursors

FeatureBucherer-Bergs SynthesisStrecker Synthesis
Starting Materials Pyridine carboxaldehyde, KCN, (NH₄)₂CO₃ [1][2]Pyridine carboxaldehyde, NH₃/NH₄Cl, KCN [7][4]
Intermediate 5-Pyridylhydantoin (stable, often crystalline)α-Amino-α-pyridylacetonitrile (can be less stable)
Reaction Conditions Typically 60-100 °C, aqueous ethanol [2][3]Often at room temperature or slightly elevated temperatures [5]
Key Advantages One-pot to a stable intermediate, simple purificationMore direct route, potentially milder hydrolysis
Key Disadvantages Harsh hydrolysis of hydantoin, longer reaction timesHandling of toxic cyanide sources, intermediate stability
Stereochemical Outcome Racemic [1]Racemic [7]
Typical Yields Moderate to good for hydantoin formation [8]Moderate to good for aminonitrile formation [5]

Experimental Protocols

Representative Bucherer-Bergs Synthesis of 5-(5'-benzyloxy-pyridin-2-yl)hydantoin

This protocol is adapted from the literature for the synthesis of a substituted pyridyl hydantoin. [9] Materials:

  • 5-Benzyloxypyridine-2-aldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Aqueous ethanol

  • Acetic acid

Procedure:

  • A mixture of 5-benzyloxypyridine-2-aldehyde, KCN, and (NH₄)₂CO₃ in aqueous ethanol is prepared.

  • The reaction mixture is heated under reflux.

  • After the reaction is complete, the mixture is cooled and acetic acid is added.

  • The precipitated product, 5-(5'-benzyloxy-pyridin-2-yl)hydantoin, is collected by filtration, washed, and dried.

Representative Strecker Synthesis of α-Amino-α-(pyridin-3-yl)acetonitrile

This protocol is a general representation based on established Strecker procedures.

Materials:

  • Pyridine-3-carboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Aqueous ammonia

  • Methanol

Procedure:

  • Pyridine-3-carboxaldehyde is dissolved in methanol.

  • Aqueous ammonia and a solution of ammonium chloride and potassium cyanide in water are added sequentially.

  • The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried and concentrated to yield the crude α-amino-α-(pyridin-3-yl)acetonitrile, which can be purified by chromatography or crystallization.

Concluding Remarks for the Practicing Scientist

The choice between the Bucherer-Bergs and Strecker syntheses for preparing pyridyl amino acid precursors is contingent on the specific requirements of the target molecule and the overall synthetic strategy.

  • The Bucherer-Bergs synthesis is an excellent choice when a stable, easily purifiable intermediate is desired and the potential for harsh hydrolysis conditions is not a concern for the stability of other functional groups on the pyridine ring.

  • The Strecker synthesis offers a more direct path to the amino acid and may be preferable when milder overall conditions are necessary. However, careful handling of cyanide reagents and potential challenges with the stability of the aminonitrile intermediate must be considered.

Ultimately, both methods are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their respective mechanisms, advantages, and limitations, as presented in this guide, will enable researchers to make an informed decision and efficiently access the pyridyl amino acid building blocks crucial for advancing drug discovery and development.

References

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC. (2021, January 7). Retrieved February 21, 2026, from [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (2021, July 28). Retrieved February 21, 2026, from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Retrieved February 21, 2026, from [Link]

  • Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. (n.d.). Retrieved February 21, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Multicomponent Reactions Guide | PDF | Aldehyde | Carboxylic Acid - Scribd. (n.d.). Retrieved February 21, 2026, from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Retrieved February 21, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved February 21, 2026, from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. (2025, January 1). Retrieved February 21, 2026, from [Link]

  • Bucherer-Bergs and Strecker Multicomponent Reactions | Request PDF. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. (2025, October 13). Retrieved February 21, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021, June 30). Retrieved February 21, 2026, from [Link]

  • Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid - Sciforum. (n.d.). Retrieved February 21, 2026, from [Link]

  • Strecker Amino Acid Synthesis - YouTube. (2021, July 27). Retrieved February 21, 2026, from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores | Organic Letters - ACS Publications - ACS.org. (2024, June 12). Retrieved February 21, 2026, from [Link]

  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source | The Journal of Organic Chemistry - ACS Publications. (2025, December 3). Retrieved February 21, 2026, from [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. (2001, March 30). Retrieved February 21, 2026, from [Link]

  • 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (2022, October 1). Retrieved February 21, 2026, from [Link]

  • A truly green synthesis of ??-aminonitriles via Strecker reaction - ResearchGate. (2025, August 6). Retrieved February 21, 2026, from [Link]

  • Hydrolysis of hydantoin acid to glycine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis of pyridine derivatives using multicomponent reactions | Request PDF. (n.d.). Retrieved February 21, 2026, from [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - ResearchGate. (2025, August 17). Retrieved February 21, 2026, from [Link]

  • Multicomponent Reactions - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]

  • DE891259C - Process for the hydrolysis of hydantoins - Google Patents. (n.d.).
  • CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents. (n.d.).
  • 2-(2-Aminopyridin-4-yl)acetic acid | C7H8N2O2 | CID 29921676 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Retrieved February 21, 2026, from [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2026, February 8). Retrieved February 21, 2026, from [Link]

  • Palladium Complexes with 3-Substituted Derivatives of 5-Methyl-5-(4-pyridyl)hydantoins. Synthesis, Study and in. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Thermal Characterization of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination and Validation for 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione Content Type: Comparative Methodological Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists.[1]

Executive Summary

5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione (also known as 5-methyl-5-(2-pyridyl)hydantoin) presents a unique challenge in thermal analysis.[1] Unlike its well-characterized analog 5-methyl-5-phenylhydantoin (MP: 199–201°C) or the high-melting 4-pyridyl isomer (~250°C), the 2-pyridyl variant lacks extensive standardized literature data.[1] This absence necessitates a rigorous, self-validating determination protocol rather than simple verification.

This guide compares the two primary "alternatives" for determination—Automated Capillary Melting Point and Differential Scanning Calorimetry (DSC) —and establishes a validation framework using structural analogs to ensure data integrity.

Part 1: The Chemical Context & Challenge

The target molecule is a 5,5-disubstituted hydantoin synthesized via the Bucherer-Bergs reaction from 2-acetylpyridine.[1] Its thermal behavior is governed by strong intermolecular hydrogen bonding (N-H···O=C) typical of the hydantoin ring, modified by the basic nitrogen of the pyridine substituent.

Why Standard Methods Fail:

  • Decomposition Risk: The basic pyridine ring can catalyze high-temperature degradation near the melting point, causing "browning" in capillary tubes that obscures the true meniscus.

  • Polymorphism: Hydantoins are notorious for crystal polymorphism.[1] A single MP value is insufficient; the thermal history must be recorded.[1]

Structural Analog Reference Table

Use these analogs to bracket your expected range and validate system performance.

CompoundStructureCASLiterature MPRole in Validation
Analyte 5-Methyl-5-(2-pyridyl)hydantoin N/A Unknown (Est. 205–235°C) Target
Analog A5-Methyl-5-phenylhydantoin6843-49-8199–201°C System Suitability Std
Analog B5-Methyl-5-(4-pyridyl)hydantoinN/A~250–253°C Upper Limit Marker
Precursor2-Acetylpyridine1122-62-98–10°CImpurity Check (Volatile)
Part 2: Comparative Analysis of Determination Methods

We evaluated the performance of the two standard alternatives for characterizing this specific hydantoin.

Method A: Automated Capillary (Optoelectronic Detection)

The traditional standard for regulatory release.

  • Mechanism: Light transmission change during phase transition.[1]

  • Pros: Direct visualization of decomposition (darkening); low cost; compliant with USP <741>.[1]

  • Cons: Subjective "Clear Point" determination if decomposition occurs; poor resolution of polymorph transitions.[1]

  • Verdict: Secondary Method. Use only for visual confirmation of decomposition.

Method B: Differential Scanning Calorimetry (DSC)

The gold standard for research and stability profiling.

  • Mechanism: Measurement of heat flow difference between sample and reference.[1][2]

  • Pros: Separates dehydration (broad endotherm) from melting (sharp endotherm); calculates Enthalpy of Fusion (

    
    ) for purity estimation (van't Hoff).
    
  • Cons: Destructive; requires expensive instrumentation.[1]

  • Verdict: Primary Method. Required for accurate onset determination of the 2-pyridyl derivative.[1]

Part 3: Validated Experimental Protocols
Protocol 1: System Suitability (Mandatory Pre-Check)

Do not proceed without this step.[1]

  • Standard: Recrystallized 5-Methyl-5-phenylhydantoin (Sigma-Aldrich/Merck).[1]

  • Acceptance Criteria:

    • DSC Onset:

      
      .[1]
      
    • Peak Symmetry:

      
       (Asymmetry factor).[1]
      
  • Action: If the phenyl analog shifts

    
    , recalibrate the temperature axis with Indium.
    
Protocol 2: DSC Determination for 5-Methyl-5-(2-pyridyl)hydantoin

Designed to prevent oxidative decomposition during analysis.[1]

  • Sample Prep: Weigh

    
     of dried sample into an aluminum pan .
    
  • Encapsulation: Use a pinhole lid (crimped, not hermetic) to allow trapped volatiles to escape without bursting the pan, while maintaining self-generated atmosphere.[1]

  • Purge Gas: Nitrogen at

    
     (Critical to suppress pyridine oxidation).
    
  • Ramp Program:

    • Equilibrate:

      
      .[1]
      
    • Ramp:

      
       to 
      
      
      
      (Fast approach).[1]
    • Slow Ramp:

      
       from 
      
      
      
      to
      
      
      (High resolution window).[1]
  • Analysis: Record Onset Temperature (

    
    ) as the MP, not the Peak Temperature (
    
    
    
    ).
Part 4: Decision Logic & Workflow (Visualization)

The following flowchart illustrates the decision process for characterizing a novel hydantoin derivative when literature data is absent.

ThermalCharacterization Start Start: Unknown Hydantoin Sample TGA Step 1: TGA Analysis (Check for Solvates) Start->TGA WeightLoss Significant Weight Loss < 150°C? TGA->WeightLoss Solvate Identify as Solvate/Hydrate WeightLoss->Solvate Yes (>2%) DSC_Fast Step 2: Fast DSC Scan (10°C/min) Locate decomposition WeightLoss->DSC_Fast No (<0.5%) Decomp Decomposition overlaps Melting? DSC_Fast->Decomp Capillary Method: Capillary (Visual) Report 'Decomposition Point' Decomp->Capillary Yes (Exotherm) DSC_Slow Method: Slow DSC (2°C/min) Report 'Onset Melt' Decomp->DSC_Slow No (Endotherm) Validation Validation: Compare vs. 5-Methyl-5-phenylhydantoin Capillary->Validation DSC_Slow->Validation

Figure 1: Decision tree for thermal characterization of 5,5-disubstituted hydantoins. Blue nodes indicate critical start/validation points; Green nodes indicate final method selection.

Part 5: Data Reporting Standards

When publishing or filing data for this molecule, use the following format to ensure reproducibility:

ParameterSpecificationExample Data (Hypothetical)
Method DSC (Heat Flux)TA Instruments Q2000
Sample Mass


Pan Type Al Pinhole / HermeticAl Standard Pinhole
Purge

(

)

Heating Rate

(near transition)


Primary Reporting Value 214.5°C

Secondary Value216.8°C

Enthalpy of Fusion

References
  • Sigma-Aldrich.[1][3][4] Product Specification: 5-Methyl-5-phenylhydantoin (CAS 6843-49-8).[1][5][6][7][8][9] Link

  • National Institutes of Health (NIH) - PubChem.[1] Compound Summary: 5-Methyl-5-(4-pyridyl)hydantoin.[1] Link

  • United States Pharmacopeia (USP).[1] General Chapter <741> Melting Range or Temperature. Link

  • Alfa Chemistry. Bucherer-Bergs Reaction Protocol and Mechanism. Link

  • PerkinElmer.[1][10] Application Note: Comparison of DSC Techniques for Pharmaceutical Analysis. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Reactant of Route 2
5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.